Cas no 87202-36-6 (Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime)

Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime is a specialized organic compound featuring a hydroxyl-substituted benzaldehyde core with a sec-butyl group at the 5-position, further functionalized as an oxime. This structure imparts reactivity typical of oximes, such as chelating properties and potential use as an intermediate in organic synthesis. The presence of the hydroxyl group enhances polarity, influencing solubility and coordination behavior, while the branched alkyl chain may contribute to steric effects in reactions. Its applications may include coordination chemistry, catalysis, or as a precursor for heterocyclic compounds. The compound's precise utility depends on its specific reactivity profile and target derivatization pathways.
Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime structure
87202-36-6 structure
Product Name:Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime
CAS No:87202-36-6
MF:C11H15NO2
MW:193.242303133011
CID:4271246
PubChem ID:135476844
Update Time:2025-05-23

Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime
    • 5-(SEC-BUTYL)-2-HYDROXYBENZENECARBALDEHYDE OXIME
    • 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol
    • 3R-0104
    • 87202-36-6
    • 4-butan-2-yl-2-[(E)-hydroxyiminomethyl]phenol
    • CHEMBL3191006
    • SMR000126649
    • MLS000544892
    • AKOS005089154
    • Inchi: 1S/C11H15NO2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12-14/h4-8,13-14H,3H2,1-2H3/b12-7+
    • InChI Key: QQJYDMQRLRLPKP-KPKJPENVSA-N
    • SMILES: OC1C=CC(=CC=1/C=N/O)C(C)CC

Computed Properties

  • Exact Mass: 193.110278721Da
  • Monoisotopic Mass: 193.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.8Ų

Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime Pricemore >>

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Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime Related Literature

Additional information on Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, oxime

Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime (CAS No: 87202-36-6)

The compound Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime (CAS No: 87202-36-6) is a specialized organic compound with unique chemical properties and potential applications in various industries. This compound belongs to the class of aldoximes, which are derivatives of carbonyl compounds where the carbonyl oxygen is replaced by an imine group (-N=CH₂). The structure of this compound includes a benzene ring substituted with a hydroxyl group at the 2-position and a (1-methylpropyl) group at the 5-position, along with an oxime functional group.

Recent studies have highlighted the significance of aldoximes like Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime in the development of novel pharmaceuticals and agrochemicals. The oxime functional group is known for its ability to act as a nucleophile in various chemical reactions, making it a valuable intermediate in organic synthesis. For instance, researchers have explored its role in the synthesis of bioactive molecules with potential anti-inflammatory and antioxidant properties.

In terms of synthesis, Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime can be prepared through the reaction of the corresponding benzaldehyde derivative with hydroxylamine in suitable conditions. The reaction typically involves heating or using acidic or basic catalysts to facilitate the formation of the imine bond. The steric and electronic effects of the substituents on the benzene ring play a crucial role in determining the reactivity and stability of the resulting oxime.

One of the most promising applications of this compound lies in its potential use as an intermediate in drug discovery. Recent advancements in medicinal chemistry have emphasized the importance of structurally diverse compounds like Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime in designing molecules with specific biological activities. For example, studies have shown that certain oximes can inhibit enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.

Moreover, Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime has been investigated for its role in agrochemicals. The compound's ability to interact with plant hormones and regulate their activity has led to research into its potential as a growth regulator or stress mitigator for crops. This application aligns with the growing demand for sustainable agricultural practices that enhance crop productivity without harmful environmental impacts.

From an environmental perspective, understanding the degradation pathways and ecological effects of Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime is crucial for its safe handling and application. Recent studies have focused on biodegradation mechanisms under aerobic and anaerobic conditions to assess its environmental fate and potential risks.

In conclusion, Benzaldehyde, 2-hydroxy-5-(1-methylpropyl)-, Oxime (CAS No: 87202-36-6) is a versatile compound with significant potential across multiple fields due to its unique chemical structure and functional groups. Its role as an intermediate in drug discovery and agrochemical development highlights its importance in contemporary research. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to contribute significantly to advancements in chemistry and related disciplines.

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